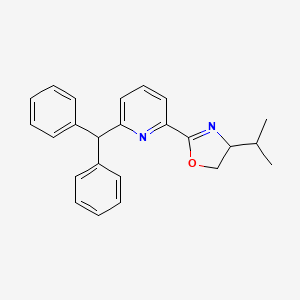![molecular formula C12H13N3O3S B12499023 Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B12499023.png)
Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)sulfanyl]acétate d'éthyle est un composé hétérocyclique qui contient à la fois des atomes d'azote et de soufre dans sa structure. Ce composé présente un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que bloc de construction pour la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)sulfanyl]acétate d'éthyle implique généralement la réaction du 3-méthyl-1,2,4-oxadiazole avec le 2-chloropyridine-5-thiol en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées. L'intermédiaire résultant est ensuite estérifié avec le bromoacétate d'éthyle pour donner le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, serait nécessaire pour maximiser le rendement et la pureté. De plus, des réacteurs à écoulement continu pourraient être utilisés pour améliorer l'efficacité et la capacité de mise à l'échelle du procédé.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)sulfanyl]acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro dans le cycle oxadiazole peut être réduit en une amine.
Substitution : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : L'hydrogénation catalytique ou des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des conditions d'hydrolyse acide ou basique peuvent être utilisées pour convertir le groupe ester en acide carboxylique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Acides carboxyliques.
Applications de recherche scientifique
Le 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)sulfanyl]acétate d'éthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Il sert de précurseur pour la synthèse d'agents pharmaceutiques potentiels, en particulier ceux ciblant les infections bactériennes et fongiques.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés électroniques et optiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)sulfanyl]acétate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle oxadiazole est connu pour interagir avec les macromolécules biologiques par le biais de liaisons hydrogène et d'interactions hydrophobes. L'atome de soufre peut former des liaisons de coordination avec des ions métalliques, ce qui peut jouer un rôle dans son activité biologique .
Applications De Recherche Scientifique
Ethyl 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The sulfur atom can form coordination bonds with metal ions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)phényl)sulfanyl]acétate d'éthyle
- 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)sulfanyl]acétate d'éthyle
Unicité
Le 2-(2-[(5-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)sulfanyl]acétate d'éthyle est unique en raison de la présence à la fois des cycles oxadiazole et pyridine, qui confèrent des propriétés électroniques et stériques distinctes. Ces caractéristiques en font un bloc de construction polyvalent pour la synthèse d'une large gamme de composés biologiquement actifs .
Propriétés
Formule moléculaire |
C12H13N3O3S |
|---|---|
Poids moléculaire |
279.32 g/mol |
Nom IUPAC |
ethyl 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C12H13N3O3S/c1-3-17-11(16)7-19-10-5-4-9(6-13-10)12-14-8(2)15-18-12/h4-6H,3,7H2,1-2H3 |
Clé InChI |
MKWGBRBFJUKIOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


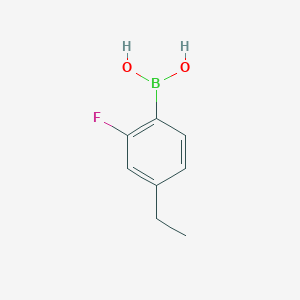
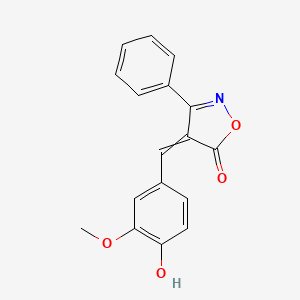
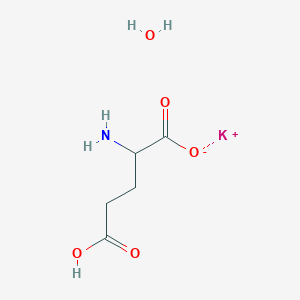
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
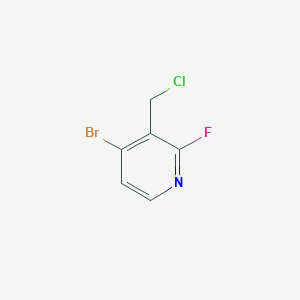
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
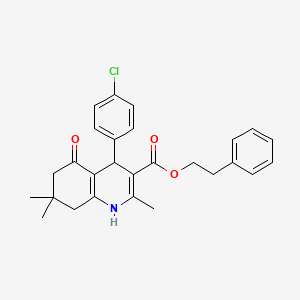
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12499013.png)
